Cas no 17650-86-1 (Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- structure
17650-86-1 structure
Nombre del producto:Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
Número CAS:17650-86-1
MF:C29H42N6O9
Megavatios:618.678587436676
CID:153327
PubChem ID:28675

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Propiedades químicas y físicas

Nombre e identificación

    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • AMICETIN
    • Amicetin-A
    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-gluco
    • Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimi
    • N-{1-[(2R,5S,6R)-5-{[4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl]oxy}-6-methyloxan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-4-[(2-methyl-L-seryl)amino]benzamide
    • Sacromycin (VAN)
    • 0909X15C85
    • AI3-50806
    • CHEBI:199652
    • Allomycin (VAN)
    • UNII-0909X15C85
    • NS00011766
    • NSC-5340
    • HY-120383
    • NSC 5340
    • Hydracrylanilide, 2-amino-4'-((1,2-dihydro-2-oxo-1-(2,3,6-trideoxy-4-O-(4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl)-beta-D-erythro-hexopyranosyl)-4-pyrimidinyl)carbamoyl)-2-methyl- (VAN)
    • Allomycin
    • SCHEMBL692021
    • 4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • BRN 0102092
    • Amicetin (VAN)
    • U-4761
    • CS-0077734
    • D-13
    • Benzamide, 4-((2-amino-3-hydroxy-2-methyl-1-oxopropyl)amino)-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)-alpha-D-glucopyranosyl)oxy)-tet
    • DTXSID801015583
    • BENZAMIDE, 4-(((2S)-2-AMINO-3-HYDROXY-2-METHYL-1-OXOPROPYL)AMINO)-N-(1-((2R,5S,6R)-5-((4,6-DIDEOXY-4-(DIMETHYLAMINO)-.ALPHA.-D-GLUCOPYRANOSYL)OXY)TETRAHYDRO-6-METHYL-2H-PYRAN-2-YL)-1,2-DIHYDRO-2-OXO-4-PYRIMIDINYL)-
    • AMICETIN [MI]
    • 17650-86-1
    • Q27236433
    • 4-[(2-Amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-(5-([4,6-dideoxy-4-(dimethylamino)hexopyranosyl]oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide #
    • Sacromycin
    • Benzamide,2-dihydro-2-oxo-1-[2,3,6-trideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]-.beta.-D-erythro-hexopyranosyl]-4-pyrimidinyl]-, (S)-
    • NSC5340
    • Benzamide, 4-((2-amino-3-hydroxy-2-methyl-1-oxopropyl)amino)-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)-, (2R-(2.alpha.(S*),5.beta.,6.alpha.))-
    • WLN: T6OTJ B1 CN1&1 DQ EQ FO- CT6OTJ B1 F- AT6NVNJ DMVR DMVXZ1&1Q
    • N-[1-(5-{[4,6-Dideoxy-4-(dimethylamino)hexopyranosyl]oxy}-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl]-4-[(2-methylseryl)amino]benzamide
    • SCHEMBL692022
    • 4-[(2-Amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • Hydracrylanilide, 2-amino-4'-((1,2-dihydro-2-oxo-1-(2,3,6-trideoxy-4-O-(4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl)-.beta.-D-erythro-hexopyranosyl)-4-pyrimidinyl)carbamoyl)-2-methyl-
    • Benzamide, 4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-
    • 4-[(2-amino-3-hydroxy-2-methyl-propanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-2-oxo-pyrimidin-4-yl]benzamide
    • HDNVYHWHCVTDIV-UHFFFAOYSA-N
    • 4-[(2-amino-3-hydroxy-2-methylpropanoyl)amino]-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide
    • Hydracrylanilide,2-dihydro-2-oxo-1-[2,3,6-trideoxy-4-O-[4,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]-.beta.-D-erythro-hexopyranosyl]-4-pyrimidinyl]carbamoyl]-2-methyl-
    • Benzamide,6-dideoxy-4-(dimethylamino)-.alpha.-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]-, [2R-[2.alpha.(S*),5.beta.,6.alpha.]]-
    • Renchi: InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41)
    • Clave inchi: HDNVYHWHCVTDIV-UHFFFAOYSA-N
    • Sonrisas: OCC(C(NC1C=CC(C(NC2C=CN(C3CCC(OC4OC(C)C(N(C)C)C(O)C4O)C(C)O3)C(=O)N=2)=O)=CC=1)=O)(C)N

Atributos calculados

  • Calidad precisa: 618.30100
  • Masa isotópica única: 618.301
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 6
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 44
  • Cuenta de enlace giratorio: 9
  • Complejidad: 1110
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 9
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 209A^2
  • Xlogp3: -1

Propiedades experimentales

  • Denso: 1.2721 (rough estimate)
  • Punto de fusión: 244-245°
  • Punto de ebullición: 660.6°C (rough estimate)
  • índice de refracción: 1.6400 (estimate)
  • PSA: 210.73000
  • Logp: 0.46960
  • PKA: pKa = 10.4, 7.0(at 25℃)
  • Rotación específica: D24 +116.5° (c = 0.5 in 0.1N HCl)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Información de Seguridad

  • Condiciones de almacenamiento:Warehouse ventilation and low temperature drying
  • Toxicidad:LD50 of citrate complex, pH 6 (mg/kg) in mice: ~90 i.v., 600-700 s.c.; in rats: ~200 i.v., ~600 s.c. (DeBoer)

Benzamide,4-[[(2S)-2-amino-3-hydroxy-2-methyl-1-oxopropyl]amino]-N-[1-[(2R,5S,6R)-5-[[4,6-dideoxy-4-(dimethylamino)-a-D-glucopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-1,2-dihydro-2-oxo-4-pyrimidinyl]- Literatura relevante

Proveedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taian Jiayue Biochemical Co., Ltd
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm